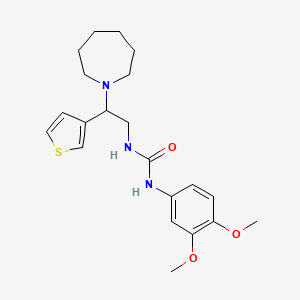
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea is a complex organic compound featuring a unique combination of functional groups, including an azepane ring, a thiophene ring, and a dimethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Azepane Ring: Starting from a suitable precursor, the azepane ring can be synthesized through cyclization reactions.
Introduction of the Thiophene Ring: The thiophene ring is often introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Attachment of the Dimethoxyphenyl Group: This step involves the reaction of the intermediate with a dimethoxyphenyl isocyanate to form the final urea derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea group can be reduced to form corresponding amines.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The azepane ring and thiophene moiety can play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- 1-(2-(Piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
- 1-(2-(Morpholin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea
Comparison: Compared to its analogs, 1-(2-(Azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(3,4-dimethoxyphenyl)urea may exhibit different pharmacokinetic and pharmacodynamic properties due to the presence of the azepane ring, which can influence its solubility, stability, and interaction with biological targets. The thiophene ring also contributes to its unique electronic properties, potentially making it more suitable for specific applications in materials science.
Propiedades
IUPAC Name |
1-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3S/c1-26-19-8-7-17(13-20(19)27-2)23-21(25)22-14-18(16-9-12-28-15-16)24-10-5-3-4-6-11-24/h7-9,12-13,15,18H,3-6,10-11,14H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGNXWVFWCLVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













